molecular formula C18H18F3N3O3 B2967296 2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097932-19-7

2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No. B2967296
CAS RN: 2097932-19-7
M. Wt: 381.355
InChI Key: QNJNJZVCEQDPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and also a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethoxy group attached to the benzoyl group is a fluorinated substituent that is becoming more and more important in both agrochemical research and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyrrolidine rings, and the introduction of the trifluoromethoxy group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrrolidine rings would give the molecule a certain degree of rigidity, while the trifluoromethoxy group would likely add to its polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine and pyrrolidine rings might undergo reactions involving the nitrogen atoms, while the trifluoromethoxy group could potentially be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which might affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives have been synthesized and evaluated for various biological activities. For instance, pyrimidine linked pyrazole heterocyclics have shown insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Another study focused on the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including applications in materials science due to their solubility, thermal stability, and mechanical properties (Wang et al., 2006).

Antioxidant Properties

A series of 6-substituted-2,4-dimethyl-3-pyridinols were synthesized and studied for their antioxidant properties, revealing some of the newly synthesized pyridinols as highly effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).

Nonlinear Optical (NLO) Properties

Research on thiopyrimidine derivatives has demonstrated their promising applications in nonlinear optics (NLO) fields due to their structural parameters and electronic properties (Hussain et al., 2020).

Chemical Synthesis and Characterization

Various pyrimidine derivatives have been synthesized and characterized, exploring their potential applications in pharmaceuticals and materials science. For example, novel polyimides containing pyridine and fluorine were synthesized for their excellent solubility and thermal stability (Zhang et al., 2007).

properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-11-9-16(23-12(2)22-11)26-13-7-8-24(10-13)17(25)14-5-3-4-6-15(14)27-18(19,20)21/h3-6,9,13H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJNJZVCEQDPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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